(1R)-1-(3-aminophenyl)ethan-1-ol
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Overview
Description
(1R)-1-(3-aminophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound features an amino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-aminophenyl)ethan-1-ol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of (1R)-1-(3-nitrophenyl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst.
Amination Reactions: Another approach is the direct amination of (1R)-1-(3-bromophenyl)ethan-1-ol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reduction reactions using catalytic hydrogenation due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(3-aminophenyl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Amides or alkylated amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-aminophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the phenyl ring might engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-aminophenyl)ethan-1-ol: The enantiomer of the compound .
(1R)-1-(4-aminophenyl)ethan-1-ol: A positional isomer with the amino group at the para position.
(1R)-1-(3-aminophenyl)propan-1-ol: A homolog with an additional methylene group.
Uniqueness
(1R)-1-(3-aminophenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to its isomers and homologs.
Properties
IUPAC Name |
(1R)-1-(3-aminophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKNDHZQPGMLCJ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201939-71-1 |
Source
|
Record name | (1R)-1-(3-aminophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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